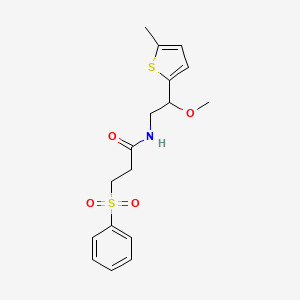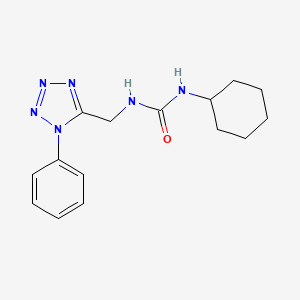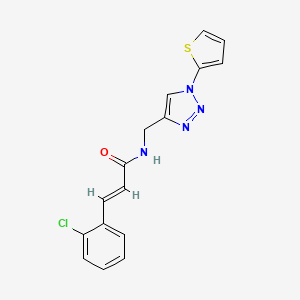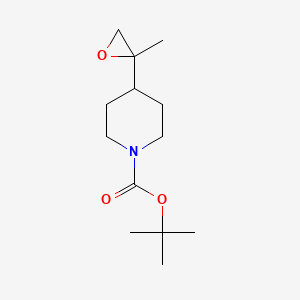
1-((1-Methylpiperidin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-Methylpiperidin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea, also known as MTIU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The synthesis method of MTIU, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in
Applications De Recherche Scientifique
Metabolism and Pharmacokinetics
1-((1-Methylpiperidin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea is investigated primarily for its pharmacokinetic properties and metabolic pathways. For instance, Wan et al. (2019) detailed the metabolism of TPPU, a structurally similar soluble epoxide hydrolase (sEH) inhibitor, highlighting its potential in modulating inflammation and protecting against various diseases. The study identified four TPPU metabolites in rats and assessed species differences in metabolite formation, which is crucial for understanding drug safety and effectiveness. All identified metabolites were found to be less potent sEH inhibitors than TPPU, suggesting a comprehensive metabolic profile that supports the clinical development of sEH inhibitors (Wan et al., 2019).
Antiproliferative Activity
Al-Sanea et al. (2018) synthesized a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives to evaluate their antiproliferative activity against various human cancer cell lines. The study revealed that compounds with 4-hydroxymethylpiperidine moiety exhibited broad-spectrum antiproliferative activity, demonstrating significant efficacy and potency against renal cancer and melanoma cell lines. This research provides insight into the potential therapeutic applications of urea derivatives in cancer treatment (Al-Sanea et al., 2018).
Inhibitors of Soluble Epoxide Hydrolase
Research on 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors explores their role in inhibiting human and murine soluble epoxide hydrolase (sEH), a key enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs). Rose et al. (2010) synthesized several inhibitors showing substantial improvements in pharmacokinetic parameters and demonstrated their efficacy in reducing inflammatory pain in vivo, suggesting the therapeutic potential of such inhibitors in treating pain and inflammation (Rose et al., 2010).
Osmolyte Interactions
The interaction of urea with other compounds, such as methylamines, plays a significant role in stabilizing proteins under stress conditions. Lin and Timasheff (1994) investigated the thermodynamic compensation effects of urea and trimethylamine N-oxide (TMAO) on protein stability, revealing how marine organisms utilize a combination of urea and methylamines as osmolytes to maintain cellular function under water stress. This research highlights the importance of urea in biological systems beyond its use as a denaturant (Lin & Timasheff, 1994).
Propriétés
IUPAC Name |
1-[(1-methylpiperidin-4-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4/c1-20-7-5-12(6-8-20)11-18-17(21)19-13-9-14(22-2)16(24-4)15(10-13)23-3/h9-10,12H,5-8,11H2,1-4H3,(H2,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCOMJZISRHIQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)NC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-Methylpiperidin-4-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-chlorobenzyl)-7-(furan-2-yl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2410167.png)


![6-(2-hydroxyethyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2410170.png)
![5-[(1R)-1-Aminoethyl]-1H-pyridin-2-one;dihydrochloride](/img/structure/B2410173.png)

![3,5-dimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2410176.png)
![1-(4-chlorophenyl)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2410178.png)
![2-bromo-4H-thieno[2,3-c]pyrrol-6(5H)-one](/img/structure/B2410182.png)



![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methylthiazole-5-carboxamide](/img/structure/B2410187.png)
